2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a methyl group
Mechanism of Action
Target of Action
1,3,4-oxadiazoles are a class of compounds that have been studied for their potential biological activities. They have been found to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-leishmanial activities . .
Mode of Action
It is thought that these compounds may interact with various enzymes and proteins within the cell, leading to changes in cellular function
Biochemical Pathways
1,3,4-oxadiazoles may affect a variety of biochemical pathways within the cell. These could include pathways involved in cell growth, replication, and metabolism
Pharmacokinetics
The pharmacokinetic properties of 1,3,4-oxadiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure
Result of Action
The molecular and cellular effects of 1,3,4-oxadiazoles can vary depending on the specific compound and its mode of action
Action Environment
The action, efficacy, and stability of 1,3,4-oxadiazoles can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl bromide with hydrazine hydrate to form 4-bromobenzyl hydrazine. This intermediate is then reacted with methyl isocyanate to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include various oxidized or reduced forms of the oxadiazole ring.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-5-methyl-1,3,4-oxadiazole
- 2-[(4-Fluorophenyl)methyl]-5-methyl-1,3,4-oxadiazole
- 2-[(4-Methylphenyl)methyl]-5-methyl-1,3,4-oxadiazole
Uniqueness
2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-13-10(14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXQVPBEWMWUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171937-83-9 |
Source
|
Record name | 2-[(4-bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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